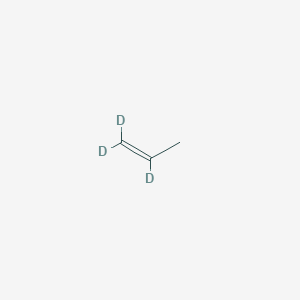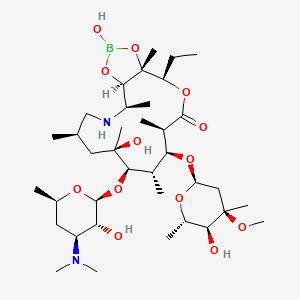
Guaiacol Rutinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiacol Rutinoside is a glycoside compound formed by the combination of guaiacol and rutinose. Guaiacol is a phenolic compound known for its presence in wood smoke and its use in various industrial applications. Rutinose is a disaccharide composed of rhamnose and glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiacol Rutinoside can be synthesized through the glycosylation of guaiacol with rutinose. This reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions may vary, but common methods include using solvents like methanol or ethanol and maintaining a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound may involve the extraction of guaiacol from natural sources such as wood creosote or the pyrolysis of lignin. The extracted guaiacol is then subjected to glycosylation with rutinose under controlled conditions to produce this compound. The process may involve purification steps such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Guaiacol Rutinoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group of guaiacol
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Alkylated or acylated derivatives of this compound
Scientific Research Applications
Guaiacol Rutinoside has several scientific research applications:
Chemistry: Used as a marker for smoke taint in wines, helping to evaluate the impact of smoke exposure on grape and wine quality
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential use in dental pulp sedation and as an expectorant.
Industry: Utilized in the flavor and fragrance industry due to its presence in wood smoke and its contribution to the sensory properties of smoked foods and beverages
Mechanism of Action
Guaiacol Rutinoside exerts its effects through various mechanisms:
Antioxidant Activity: This compound acts as a potent scavenger of reactive oxygen radicals, protecting cells from oxidative damage.
Cell Proliferation: It has been shown to induce cell proliferation, which may be associated with its radical scavenging activity.
Molecular Targets and Pathways: The compound interacts with free radicals and various protein systems, exhibiting antioxidant, anti-inflammatory, and other biological activities.
Comparison with Similar Compounds
Similar Compounds
Guaiacol: A phenolic compound with similar antioxidant properties but lacks the glycoside component.
4-Methylguaiacol: Another phenolic compound found in wood smoke, similar in structure but with a methyl group substitution.
Cresol Rutinoside: A glycoside similar to Guaiacol Rutinoside but with cresol as the aglycone
Uniqueness
This compound is unique due to its combination of guaiacol and rutinose, which imparts distinct sensory properties and potential health benefits. Its presence as a marker for smoke taint in wines and its antioxidant activity make it a valuable compound for various applications .
Properties
Molecular Formula |
C19H28O11 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O11/c1-8-12(20)14(22)16(24)18(28-8)27-7-11-13(21)15(23)17(25)19(30-11)29-10-6-4-3-5-9(10)26-2/h3-6,8,11-25H,7H2,1-2H3/t8-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChI Key |
LXYVDLMWTMLHTG-HSVXHRDBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3OC)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


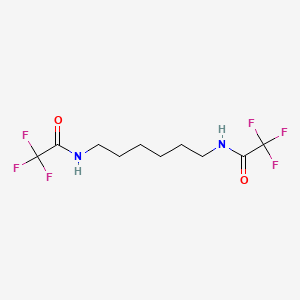
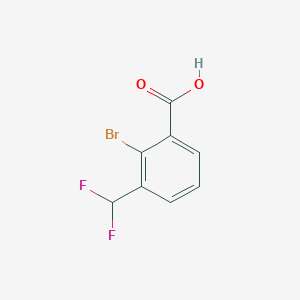
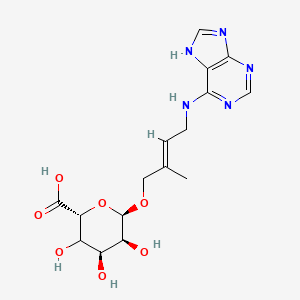
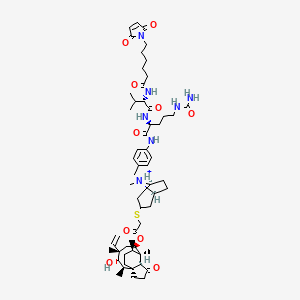


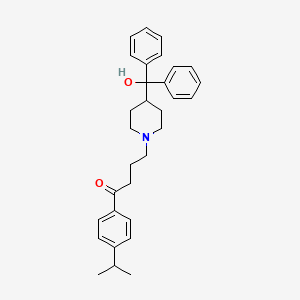
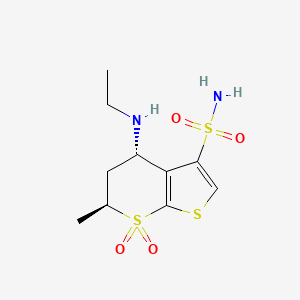
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
